2-(benzyloxy)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

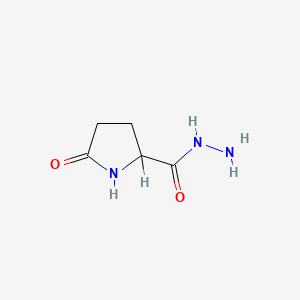

2-(benzyloxy)propanamide is an organic compound with the molecular weight of 179.22 g/mol . It is also known by its IUPAC name, this compound . The compound is typically in the form of a powder .

Synthesis Analysis

The synthesis of this compound involves a radical condensation reaction where benzylic alcohols and acetamides are coupled to generate 3-arylpropanamides . This transformation is performed with potassium tert-butoxide as the only additive . Another method involves the in situ methylation of 2-benzyloxy pyridine .Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C10H13NO2/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,11,12) .Chemical Reactions Analysis

As an amide, this compound can participate in various organic processes to form other useful compounds for synthesis . For instance, it can undergo a Hoffman rearrangement to produce ethylamine gas .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 101-106°C .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation in Anticonvulsant Therapy

A study focused on synthesizing a library of new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, among other derivatives, as potential hybrid anticonvulsant agents. These compounds were designed by combining chemical fragments from well-known antiepileptic drugs (AEDs) like ethosuximide, levetiracetam, and lacosamide. Preliminary pharmacological screening revealed that several compounds showed significant protection in animal models used for evaluating anticonvulsant activity. Notably, compounds demonstrated higher potency and better safety profiles in comparison to traditional AEDs such as valproic acid or ethosuximide, highlighting their potential in anticonvulsant therapy (Kamiński et al., 2015).

Antinociceptive Activity

Another study synthesized (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives and evaluated their antinociceptive activity using various methods. The results showed that some compounds were significantly more active than standard drugs like dipyrone and aspirin in all tests, indicating their potential application in pain management (Önkol et al., 2004).

Anticancer Agents

A study on the design, synthesis, and anticancer structure-activity relationship of a series of 7-propanamide benzoxaboroles revealed compounds with potent activity against ovarian cancer cells. These compounds induced apoptosis and effectively inhibited colony formation, demonstrating their potential as novel anticancer agents (Zhang et al., 2019).

Antimicrobial and Cytotoxic Activities

Research into novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives showed significant antimicrobial activity against various bacteria and fungi species. Some compounds also displayed high cytotoxicity against human leukemia cells, suggesting their potential in developing new antimicrobial and anticancer therapies (Dawbaa et al., 2021).

Advanced Synthesis Techniques

The use of 2-propynamides, including those related to 2-(benzyloxy)propanamide structures, in novel tandem synthesis processes was explored to develop benzo[a]acridines. This method involves a Tf2O-promoted intermolecular Bischler-Napieralski reaction followed by a TfOH-promoted intramolecular Friedel-Crafts reaction, demonstrating an advanced synthetic approach for producing polycyclic N-heteroaromatics (Shan et al., 2022).

Mecanismo De Acción

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(benzyloxy)propanamide involves the reaction of benzyl alcohol with chloroacetyl chloride to form benzyl chloroacetate, which is then reacted with 2-amino-propanoic acid to form the final product.", "Starting Materials": [ "Benzyl alcohol", "Chloroacetyl chloride", "2-amino-propanoic acid" ], "Reaction": [ "Step 1: Benzyl alcohol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form benzyl chloroacetate.", "Step 2: The benzyl chloroacetate is then reacted with 2-amino-propanoic acid in the presence of a base such as sodium hydroxide to form 2-(benzyloxy)propanamide.", "Step 3: The product is then purified using techniques such as recrystallization or column chromatography." ] } | |

| 66183-20-8 | |

Fórmula molecular |

C10H13NO2 |

Peso molecular |

179.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.